molecular formula C12H17NO2 B13021804 (3R)-3-Amino-3-[2-(propan-2-YL)phenyl]propanoic acid

(3R)-3-Amino-3-[2-(propan-2-YL)phenyl]propanoic acid

Cat. No.: B13021804
M. Wt: 207.27 g/mol
InChI Key: AMNDKHPMSNJEIA-LLVKDONJSA-N
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Description

(3R)-3-Amino-3-[2-(propan-2-YL)phenyl]propanoic acid is a chiral amino acid derivative This compound is characterized by the presence of an amino group, a phenyl group substituted with an isopropyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-[2-(propan-2-YL)phenyl]propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-(propan-2-yl)benzaldehyde and glycine.

    Mannich Reaction: The key step involves a Mannich reaction, where 2-(propan-2-yl)benzaldehyde reacts with glycine and formaldehyde in the presence of an acid catalyst to form the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-[2-(propan-2-YL)phenyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions include nitroso or nitro derivatives, alcohols, and substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (3R)-3-Amino-3-[2-(propan-2-YL)phenyl]propanoic acid is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically pure compounds.

Biology

In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies. Its chiral nature makes it a valuable tool for studying stereospecific interactions in biological systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications, including as a precursor for drug development. Its structural similarity to natural amino acids allows it to be incorporated into peptide-based drugs.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-[2-(propan-2-YL)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3-Aminopropyl)triethoxysilane: An aminosilane used in surface functionalization.

    3-(4-Chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid: A compound with similar structural features but different functional groups.

Uniqueness

(3R)-3-Amino-3-[2-(propan-2-YL)phenyl]propanoic acid is unique due to its chiral center and the presence of both an amino group and a phenyl group substituted with an isopropyl group. This combination of features makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

(3R)-3-amino-3-(2-propan-2-ylphenyl)propanoic acid

InChI

InChI=1S/C12H17NO2/c1-8(2)9-5-3-4-6-10(9)11(13)7-12(14)15/h3-6,8,11H,7,13H2,1-2H3,(H,14,15)/t11-/m1/s1

InChI Key

AMNDKHPMSNJEIA-LLVKDONJSA-N

Isomeric SMILES

CC(C)C1=CC=CC=C1[C@@H](CC(=O)O)N

Canonical SMILES

CC(C)C1=CC=CC=C1C(CC(=O)O)N

Origin of Product

United States

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